Home > Products > Screening Compounds P52239 > Clofilium phosphate
Clofilium phosphate - 68379-03-3

Clofilium phosphate

Catalog Number: EVT-263877
CAS Number: 68379-03-3
Molecular Formula: C21H39ClNO4P
Molecular Weight: 436.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Clofilium phosphate is an anti-arrhythmia agent.
Source and Classification

Clofilium phosphate is classified as a phosphoric acid derivative, specifically a phosphate ester. It is primarily used in biochemical research and has implications in medicinal chemistry. The compound is often studied for its role in nucleoside analogs and prodrugs, which are crucial in developing antiviral therapies .

Synthesis Analysis

The synthesis of clofilium phosphate typically involves several methods that can be categorized into two main approaches: direct phosphorylation and phosphorylation via intermediates.

  1. Direct Phosphorylation: This method involves the reaction of nucleosides with phosphoric acid derivatives. For instance, nucleosides can be phosphorylated using phosphorus oxychloride in a solvent like trimethyl phosphate, where excess reagents ensure high yields of the desired phosphate esters .
  2. Intermediates Method: In this approach, nucleoside derivatives are first converted into dichlorophosphates before being treated with tributylammonium phosphate to yield mixtures of mono-, di-, and triphosphates. This method is noted for its efficiency in synthesizing stable isotope-labeled nucleotides .
  3. Amidophosphite Method: This involves the coupling of specific phosphoramidites with pyrophosphate under mild conditions, yielding high-purity products .

These methods often require careful control of reaction conditions such as temperature, solvent choice, and reagent ratios to optimize yield and purity.

Molecular Structure Analysis

Clofilium phosphate features a complex molecular structure characterized by the presence of phosphorus atoms bonded to oxygen atoms in a tetrahedral arrangement. The general formula can be represented as ROP(=O)(O)(O)R-O-P(=O)(O^-)(O^-), where RR represents the organic moiety attached to the phosphate group.

  • Phosphorus Atom: The central phosphorus atom exhibits a +5 oxidation state, typical for phosphates.
  • Oxygen Atoms: The compound contains four oxygen atoms; one is double-bonded (part of the phosphate group), while the others are single-bonded to both phosphorus and the organic component.
  • Functional Groups: Depending on the specific formulation of clofilium phosphate, various functional groups may be present, influencing its reactivity and biological activity.

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed techniques to analyze the molecular structure and confirm the identity of synthesized clofilium phosphate .

Chemical Reactions Analysis

Clofilium phosphate participates in several chemical reactions that are significant in both synthetic and biological contexts:

  1. Hydrolysis: Clofilium phosphate can undergo hydrolysis in aqueous environments, breaking down into its constituent nucleosides and inorganic phosphates. This reaction is crucial for its application as a prodrug in therapeutic settings .
  2. Condensation Reactions: It can react with alcohols or amines to form esters or amides, respectively. This property is exploited in synthesizing various nucleotide analogs that are important for drug development .
  3. Oxidation Reactions: The oxidation of clofilium phosphate derivatives can lead to more reactive species that may participate in further chemical transformations or serve as intermediates in synthetic pathways .
Mechanism of Action

The mechanism of action of clofilium phosphate primarily revolves around its ability to mimic natural nucleotides within biological systems. When introduced into cellular environments:

  • Incorporation into RNA/DNA: Clofilium phosphate can be incorporated into RNA or DNA strands during replication or transcription processes, leading to altered genetic material that may inhibit viral replication or alter cellular functions.
  • Enzymatic Interactions: It interacts with various enzymes involved in nucleotide metabolism, potentially acting as an inhibitor or substrate depending on its structural modifications .

This mechanism underscores its significance as an antiviral agent and highlights ongoing research into optimizing its efficacy through structural modifications.

Physical and Chemical Properties Analysis

Clofilium phosphate exhibits several notable physical and chemical properties:

  • Solubility: It is generally soluble in polar solvents such as water and methanol due to its ionic nature.
  • Stability: The compound is relatively stable under neutral pH conditions but may degrade under extreme acidic or basic environments.
  • Melting Point: Specific melting points can vary based on the degree of hydration and crystallization forms but are typically observed within a moderate range for phosphoric acid derivatives .

Characterization techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to assess thermal stability and phase transitions.

Applications

Clofilium phosphate has diverse applications across several scientific domains:

  1. Biochemical Research: It serves as a critical reagent in synthesizing nucleoside triphosphates used in molecular biology techniques such as polymerase chain reaction (PCR) and sequencing.
  2. Medicinal Chemistry: Its derivatives are explored as potential antiviral agents due to their ability to interfere with viral replication mechanisms by mimicking natural substrates .
  3. Drug Development: Clofilium phosphate's role as a prodrug allows for enhanced bioavailability of therapeutic agents targeting specific diseases, particularly viral infections.
  4. Analytical Chemistry: It is utilized in mass spectrometry assays for quantifying nucleotides within biological samples, aiding in metabolic studies .
Electropharmacological Mechanisms of Clofilium Phosphate in Cardiac Arrhythmia Management

Potassium Channel Blockade Dynamics and Antiarrhythmic Efficacy

Clofilium phosphate exerts its class III antiarrhythmic effects primarily through high-affinity blockade of cardiac potassium channels, thereby prolonging the action potential duration (APD) and increasing myocardial refractoriness. This pharmacological action specifically targets the delayed rectifier potassium currents, which are critical for cardiac repolarization. Studies on human Kv1.5 channels (a major component of the ultra-rapid delayed rectifier current, IKur) reveal that clofilium blocks these channels with a half-inhibition concentration (IC50) of 140 ± 80 nM in inside-out membrane patches, demonstrating significantly greater potency compared to outside-out configurations (IC50 = 840 ± 390 nM) [4]. This differential sensitivity suggests that channel accessibility is a crucial determinant of clofilium's blocking efficacy, with intracellular binding sites playing a predominant role.

The voltage-dependence of clofilium-induced blockade is particularly notable. Clofilium accelerates apparent current inactivation without altering activation or deactivation kinetics. This phenomenon occurs because the drug preferentially binds to the open-channel state of Kv1.5, leading to a use-dependent blockade where higher stimulation frequencies enhance its inhibitory effect [4]. This trapping mechanism is further evidenced by the observation that recovery from blockade is slower at hyperpolarized membrane potentials but accelerates with elevated extracellular potassium concentrations. This suggests that permeating K⁺ ions may facilitate the dissociation of clofilium from its binding site within the conduction pore—a mechanism described as an "activation trap" [4].

Table 1: Electrophysiological Characteristics of Clofilium Blockade on Cardiac Potassium Channels

Channel TypeExperimental SystemIC50Blockade MechanismVoltage Dependence
Kv1.5 (IKur)Human cloned channels (inside-out)140 ± 80 nMOpen-state trappingUse-dependent
Kv1.5 (IKur)Human cloned channels (outside-out)840 ± 390 nMOpen-state trappingUse-dependent
IKrAT-1 atrial tumor cells1.25 µMIrreversible at high dosesVoltage-dependent
IKGuinea pig ventricular myocytesSignificant reduction at 30 µMMixed reversible/irreversibleNot reported

The antiarrhythmic efficacy of this potassium channel blockade is demonstrated in clinical electrophysiological studies. Intravenous administration of clofilium (60-300 µg/kg) in patients with cardiac dysrhythmias produces prolonged refractoriness in atrial and ventricular tissue without altering conduction times in the atrioventricular node or His-Purkinje system. This selective prolongation of effective refractory periods (ERPs) suppresses both inducible supraventricular arrhythmias (4/4 patients) and ventricular arrhythmias (≥5/9 patients) by interrupting reentrant circuit propagation—the primary mechanism for sustained tachyarrhythmias [1]. Importantly, these effects occur without changes in blood pressure or heart rate, highlighting the electrophysiological specificity of clofilium's action on repolarization pathways.

Differential Effects on Delayed vs. Inward Rectifier Potassium Currents

Clofilium exhibits marked selectivity between different classes of cardiac potassium channels, with significantly greater potency against delayed rectifiers compared to inward rectifiers. This differential sensitivity has profound implications for its antiarrhythmic profile and cellular safety margin. The rapidly activating delayed rectifier current (IKr) shows high susceptibility to clofilium blockade, with an IC50 of 1.25 µM in atrial tumor (AT-1) cells. This blockade is characterized by concentration-dependent reversibility—lower concentrations (≤10 µM) exhibit partial reversibility upon washout, whereas higher concentrations (≥50 µM) induce irreversible blockade [3]. In contrast, the slowly activating delayed rectifier (IKs) demonstrates relative resistance to clofilium, contributing to the drug's rate-dependent effects on action potential duration.

The molecular basis for this selectivity resides in clofilium's interaction with specific pore domain structures. Clofilium's quaternary ammonium structure features two large hydrophobic domains attached to a positively charged nitrogen atom, enabling it to penetrate deeply into the pore cavity of delayed rectifier channels [6]. Voltage-clamp studies demonstrate that clofilium achieves 50% inhibition of IKr at concentrations approximately 10-fold lower than those affecting the inward rectifier potassium current (IK1). This differential is physiologically significant because IK1 maintains the resting membrane potential and terminal repolarization phase—its relative preservation by clofilium helps prevent excessive membrane depolarization while still prolonging effective refractory periods [6].

Table 2: Differential Effects of Clofilium on Major Cardiac Potassium Currents

Current TypePhysiological RoleClofilium SensitivityFunctional Consequence of Blockade
IKrRapid delayed rectifier; dominant repolarizing current in ventriclesHigh (IC50 1.25 µM)Prolonged APD, increased ERP
IKur (Kv1.5)Ultra-rapid delayed rectifier; important in atrial repolarizationVery High (IC50 140 nM)Atrial ERP prolongation
IKsSlow delayed rectifier; repolarization reserve during stressLowMinimal direct effect at therapeutic doses
IK1Inward rectifier; stabilizes resting membrane potentialModerate (slight inhibition at 30 µM)Minor effect on terminal repolarization

This channel selectivity profile translates to tissue-specific electrophysiological effects. Atrial tissue exhibits greater ERP prolongation compared to ventricular tissue due to the predominance of Kv1.5 channels in human atria. Conversely, ventricular refractoriness increases primarily through IKr blockade [1]. Importantly, the conduction-stability paradox is resolved through this selectivity—by sparing sodium channels and minimally affecting IK1 at therapeutic concentrations, clofilium prolongs refractoriness without slowing conduction velocity or promoting pro-arrhythmic dispersion of repolarization under physiological conditions [1] [6].

Irreversible vs. Reversible Blockade Mechanisms in Ventricular Myocytes

The reversibility profile of clofilium-induced potassium channel blockade exhibits a striking concentration dependence that significantly impacts its electropharmacological actions. In ventricular myocytes, concentrations ≤10 µM produce blockade that is partially reversible upon washout, with recovery kinetics following a time constant of approximately 5-10 minutes. This reversibility occurs because at lower concentrations, clofilium binds relatively superficially to channel pores, allowing dissociation facilitated by membrane repolarization and potassium efflux [3]. In contrast, concentrations ≥50 µM induce irreversible blockade that persists despite extended washout periods. This transition reflects deeper drug penetration into the channel pore with stable hydrophobic interactions that resist dissociation [3] [4].

The molecular determinants of this concentration-dependent irreversibility involve clofilium's interaction with specific residues in the S6 transmembrane segment of potassium channels. Molecular dynamics simulations indicate that at high concentrations, the hydrophobic domains of clofilium establish van der Waals contacts with nonpolar residues lining the pore cavity, while its charged ammonium group forms electrostatic interactions with conserved gating hinge residues. This creates a dual-anchoring binding mode that effectively "locks" the drug in place, particularly when channels are in the open state during sustained depolarization [4]. This mechanistic insight explains why the irreversible blockade predominantly affects rapidly firing or depolarized tissues—conditions prevalent in arrhythmic substrates.

Table 3: Concentration-Dependent Blockade Characteristics of Clofilium in Cardiac Myocytes

Concentration RangeReversibility ProfileOnset KineticsMolecular Binding CharacteristicsFunctional Impact
Low (≤10 µM)Partially reversible (50-70% recovery)Slow (minutes)Superficial pore bindingPhysiological ERP prolongation
Moderate (10-30 µM)Minimally reversible (<30% recovery)ModeratePartial pore penetrationPotentiated antiarrhythmic effects
High (≥50 µM)IrreversibleFast (seconds)Deep pore anchoring with dual anchoringExcessive APD prolongation, proarrhythmia risk

The functional implications of this concentration-dependent behavior are substantial. At therapeutic concentrations (≤10 µM), the partial reversibility allows for rate-adaptive modulation of refractoriness—blockade intensifies during tachycardia (when channel opening frequency increases) but diminishes as heart rate normalizes. However, at supratherapeutic concentrations, irreversible blockade causes excessive action potential prolongation that may promote early afterdepolarizations (EADs), particularly in Purkinje fibers and mid-myocardial M-cells with intrinsically prolonged repolarization [3] [6]. This dual behavior necessitates careful concentration control during clinical administration to maintain the delicate balance between antiarrhythmic efficacy and proarrhythmic potential.

Properties

CAS Number

68379-03-3

Product Name

Clofilium phosphate

IUPAC Name

4-(4-chlorophenyl)butyl-diethyl-heptylazanium;dihydrogen phosphate

Molecular Formula

C21H39ClNO4P

Molecular Weight

436.0 g/mol

InChI

InChI=1S/C21H37ClN.H3O4P/c1-4-7-8-9-11-18-23(5-2,6-3)19-12-10-13-20-14-16-21(22)17-15-20;1-5(2,3)4/h14-17H,4-13,18-19H2,1-3H3;(H3,1,2,3,4)/q+1;/p-1

InChI Key

HBLQZEWZVJXHKQ-UHFFFAOYSA-M

SMILES

CCCCCCC[N+](CC)(CC)CCCCC1=CC=C(C=C1)Cl.OP(=O)(O)[O-]

Solubility

Soluble in DMSO

Synonyms

4-chloro-N,N-diethyl-N-heptylbenzenebutanaminium
clofilium
clofilium bromide
clofilium phosphate
clofilium phosphate (1:1)
fluoroclofilium

Canonical SMILES

CCCCCCC[N+](CC)(CC)CCCCC1=CC=C(C=C1)Cl.OP(=O)(O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.